N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride
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Overview
Description
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Chlorination: The benzo[d]thiazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation: The chlorinated benzo[d]thiazole is reacted with butyric acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the butyramide moiety.
Morpholine substitution: The final step involves the substitution of the amide with 3-morpholinopropylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the benzo[d]thiazole ring can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol, thiols in the presence of a base.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced amide or alcohol derivatives.
Substitution: Substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzo[d]thiazole derivatives.
Medicine: Potential therapeutic agent for diseases where benzo[d]thiazole derivatives have shown efficacy, such as cancer or neurodegenerative disorders.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride would depend on its specific biological target. Generally, benzo[d]thiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole: The parent compound, known for its diverse biological activities.
6-chlorobenzo[d]thiazole: A chlorinated derivative with potential enhanced biological activity.
N-(3-morpholinopropyl)butyramide: A related amide with different substitution patterns.
Uniqueness
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological properties compared to other benzo[d]thiazole derivatives. The presence of the morpholine ring and the butyramide moiety could enhance its solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)butanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O2S.ClH/c1-2-4-17(23)22(8-3-7-21-9-11-24-12-10-21)18-20-15-6-5-14(19)13-16(15)25-18;/h5-6,13H,2-4,7-12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSXNOVAMIFPBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CCCN1CCOCC1)C2=NC3=C(S2)C=C(C=C3)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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